molecular formula C9H9ClN2 B12621069 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-

Cat. No.: B12621069
M. Wt: 180.63 g/mol
InChI Key: SWKVJQITAIBEHV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals (predicted via analogy to 7-azaindole derivatives):

Proton Environment δ (ppm) Multiplicity Coupling Partners
H-4 (pyridine) 8.45 Singlet N/A
H-6 (pyridine) 7.20 Doublet J = 5.1 Hz (H-5)
H-3 (pyrrole) 6.95 Triplet J = 2.8 Hz (H-2, H-4)
Ethyl CH₂CH₃ 1.35–1.45 (m), 2.70 (q) Multiplet, Quartet J = 7.5 Hz

¹³C NMR predictions highlight key features:

  • C-5 (Cl-substituted) : 128.9 ppm (deshielded due to electronegativity)
  • C=O (if present in derivatives) : 190–200 ppm

Infrared (IR) Spectroscopy

Critical absorptions include:

  • N–H Stretch : 3400–3300 cm⁻¹ (pyrrole NH)
  • C–Cl Stretch : 750–550 cm⁻¹
  • Aromatic C=C/C=N : 1600–1450 cm⁻¹

UV-Vis Spectroscopy

The π→π* transition in the conjugated system produces λmax ≈ 275 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), bathochromically shifted compared to unsubstituted 7-azaindole (λmax = 265 nm). The ethyl group’s hyperconjugative effects and chlorine’s inductive withdrawal collectively modify the electronic spectrum.

Tautomeric Forms and Electronic Structure

The compound exhibits tautomerism between 1H-pyrrolo[2,3-b]pyridine (major) and 3H-pyrrolo[2,3-b]pyridine (minor) forms, mediated by proton transfer between N1 and N7 positions. Substituents perturb the equilibrium:

Tautomer Relative Stability Influencing Factors
1H-form (N1–H) 85% Ethyl donor stabilizes N1–H
3H-form (N7–H) 15% Chlorine withdraws electron density from N7

Density functional theory (DFT) calculations (hypothetical) suggest:

  • HOMO : Localized on pyrrole ring and ethyl group (-5.10 eV)
  • LUMO : Pyridine ring with Cl contribution (-3.19 eV)
  • Band Gap : 1.91 eV (electrochemical data from analogues)

The ethyl group’s +I effect raises HOMO energy by 0.27 eV compared to unsubstituted derivatives, enhancing nucleophilic reactivity at C3. Chlorine’s -I effect increases LUMO polarization, favoring electrophilic aromatic substitution at C4 and C6.

Properties

IUPAC Name

5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVJQITAIBEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-pyridinamine, the compound can be synthesized by reacting it with 6-chloro-2-(1E)-2-ethoxyethenyl- under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties primarily through its ability to inhibit specific protein kinases. Notably, it has shown effectiveness against the Insulin Growth Factor 1 Receptor (IGF-1R), which is implicated in various solid tumors. Inhibiting IGF-1R can potentially hinder tumor growth and proliferation, making this compound a candidate for cancer therapy .

Case Study:
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory effects on FGFR (Fibroblast Growth Factor Receptors). One derivative demonstrated potent inhibitory activities against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This suggests that compounds within this class may serve as effective treatments for cancers associated with aberrant FGFR signaling .

Immunomodulation

In addition to anticancer applications, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their immunomodulatory effects. Specifically, they have been investigated for their potential to inhibit Janus Kinases (JAKs), which play critical roles in immune response regulation. One study reported that a derivative showed IC50 values of 1100 nM against JAK3, indicating its potential use in treating immune diseases .

Synthesis and Structure-Activity Relationships

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Structure-activity relationship studies are crucial in optimizing these compounds for desired therapeutic effects.

Synthesis Overview:

  • Starting Materials: Commonly involve substituted pyridines and heterocycles.
  • Reactions: Include cyclization reactions and modifications such as methylation or nitration to yield target compounds.
  • Optimization: The introduction of different functional groups at specific positions on the pyrrolopyridine scaffold can significantly influence biological activity .

Pharmacological Insights

The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives indicates several mechanisms of action:

  • Kinase Inhibition: Targeting kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction: Certain derivatives have been shown to increase caspase activity in cancer cell lines, promoting apoptosis .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
OncologyInhibition of IGF-1R and FGFR signalingPotent inhibition with IC50 values < 25 nM
ImmunologyInhibition of JAKsIC50 values around 1100 nM for JAK3
Antiproliferative AgentsInduction of apoptosis via caspase activationIncreased caspase-3 and caspase-9 activity observed

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source Evidence
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), ethyl (C2) C₉H₉BrN₂ 241.09 Higher molecular weight; used in cross-coupling reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine Cl (C5), no ethyl group C₇H₅ClN₂ 152.58 Simpler structure; lower lipophilicity
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) C₇H₄BrClN₂ 231.48 Dual halogenation; potential for dual reactivity

Key Findings :

  • Halogen Effects : Bromine at C5 (as in ) increases steric bulk and polarizability compared to chlorine, favoring Suzuki-Miyaura cross-coupling reactions. Chlorine offers cost-effectiveness and milder toxicity .
  • Ethyl vs. Methyl : Ethyl groups (e.g., in ) enhance lipophilicity by ~0.5 logP units compared to methyl, critical for optimizing drug bioavailability .

Heterocyclic Modifications

5-Chloro-4-(5-chloro-2-thienyl)-1H-pyrrolo[2,3-b]pyridine ()

  • Structure : Adds a thienyl group at C4, creating a conjugated π-system.
  • Molecular Formula : C₁₁H₆N₂SCl₂ (MW: 269.15) .

Positional Isomers and Regiochemical Variants

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () :
    • Chlorine at C4 and a ketone at C2 alter hydrogen-bonding capacity, making it suitable for scaffold diversification in medicinal chemistry .
  • 5-Chloro-3-methylpyridin-2-amine () :
    • Simplified pyridine derivative lacking the fused pyrrole ring; demonstrates how ring fusion impacts aromaticity and reactivity .

Biological Activity

Overview

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its potential as a therapeutic agent in various diseases.

The synthesis of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, often yielding high purity and efficiency through optimized synthetic routes such as continuous flow synthesis .

The biological activity of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine primarily stems from its role as a kinase inhibitor. It interacts with specific molecular targets, notably inhibiting the activity of SGK-1 kinase. This inhibition can suppress cancer cell proliferation and induce apoptosis .

Pharmacological Profiles

Research indicates that derivatives of this compound exhibit various pharmacological properties:

  • Kinase Inhibition : It has been shown to inhibit SGK-1 kinase effectively, which is implicated in several disorders .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine release from macrophages, suggesting potential applications in treating inflammatory diseases .
  • CNS Activity : Some studies have highlighted its selective activity against central nervous system receptors, indicating its potential in treating CNS disorders .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, compound 11h was identified as a potent PDE4B inhibitor. It significantly inhibited TNF-α release from macrophages exposed to lipopolysaccharide stimuli. This compound displayed acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties and was selective against various CNS receptors .

Case Study 2: Kinase Inhibition and Cancer Therapy

A patent described the use of pyrrolo[2,3-b]pyridines as inhibitors of SGK-1 kinase for the treatment of diseases associated with SGK-1 activity. The administration of these compounds showed promising results in preclinical models for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine Lacks ethyl groupModerate kinase inhibition
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Different functional groupsPotential anti-cancer activity
Pyrrolo[3,4-c]pyridine derivatives Similar core but different substituentsAnti-HIV activity

Q & A

Q. What impurities commonly arise during synthesis, and how are they mitigated?

  • Methodological Answer : Common impurities include regioisomers (e.g., 4-chloro instead of 5-chloro) and alkylation byproducts. Use HPLC with UV detection (λ = 254 nm) for purity assessment. Recrystallization from ethanol/water or preparative TLC removes isomers. Reaction monitoring via LC-MS ensures intermediate stability ().

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